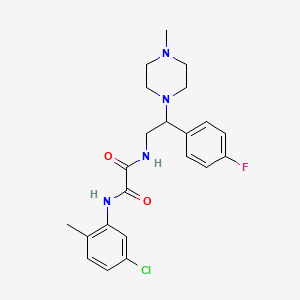![molecular formula C16H17N5O2 B2945289 4-Methyl-6-[(4-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 303972-88-5](/img/structure/B2945289.png)
4-Methyl-6-[(4-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-6-[(4-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione, also known as MRS2500, is a selective antagonist of the P2Y1 receptor. This receptor is a member of the purinergic family of G protein-coupled receptors and plays a crucial role in various physiological processes, including platelet aggregation, thrombosis, and inflammation. MRS2500 has been widely used in scientific research to study the mechanism of action, biochemical and physiological effects, and potential therapeutic applications of P2Y1 receptor antagonists.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The chemical compound 4-Methyl-6-[(4-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione, as part of the glycolurils and their analogues family, is involved in a wide range of scientific applications. These include serving as pharmacologically active compounds with antibacterial, nootropic, and neurotropic properties, components in explosives, gelators, and as critical building blocks in supramolecular chemistry. The development of new synthesis methods for glycolurils and their analogues has been a constant area of research interest due to their broad applications across various fields of science and technology (Kravchenko, Baranov, & Gazieva, 2018).
Structural and Conformational Analysis
- Bifonazole derivatives, including molecules related to 4-Methyl-6-[(4-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione, have been synthesized and characterized, focusing on their structural aspects, spectroscopic behavior, intermolecular interactions, chemical reactivity, and molecular docking analysis. These studies have highlighted their potential as inhibitory agents against various receptors, showcasing the importance of understanding the molecular structure for developing targeted therapeutic agents (Mary, Mary, Serdaroğlu, & Sarojini, 2020).
Applications in Supramolecular Chemistry
- The synthesis and investigation of the properties of compounds related to 4-Methyl-6-[(4-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione contribute to advancements in supramolecular chemistry. These compounds are used to explore novel reaction pathways, and their structural versatility allows for the development of new materials with potential applications in various technological fields (Nitta, Ohtsuki, Mitsumoto, & Naya, 2005).
Antitumor Activity
- New hybrids of imidazole-4-one and imidazolidine-2,4-dione, structurally related to 4-Methyl-6-[(4-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione, have been designed, synthesized, and evaluated for their antitumor activity. This research highlights the potential of these compounds to serve as templates for the development of drugs with enhanced activity and selectivity toward cancerous cells, emphasizing the role of structural modifications in optimizing therapeutic efficacy (El-Sayed, El-Ashmawy, Bayoumi, Hassan, & El-Subbagh, 2018).
Propiedades
IUPAC Name |
4-methyl-6-[(4-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-10-3-5-11(6-4-10)9-20-7-8-21-12-13(17-15(20)21)19(2)16(23)18-14(12)22/h3-6H,7-9H2,1-2H3,(H,18,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJOBGWLZOKTNRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN3C2=NC4=C3C(=O)NC(=O)N4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(Pyridin-2-ylmethyl)-3-[4-(trifluoromethoxy)phenyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2945210.png)
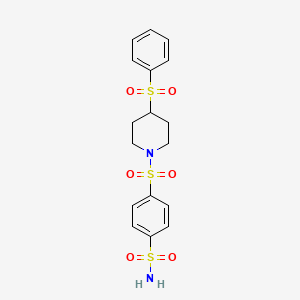
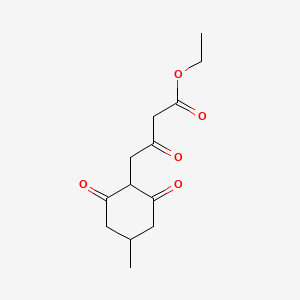

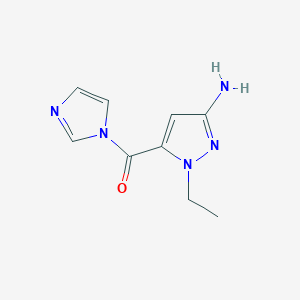
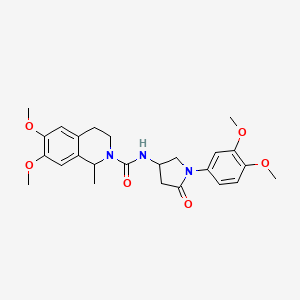


![3-((4-chlorophenyl)sulfonyl)-N-(3-(methylthio)phenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2945220.png)
![N-(2-(4-(2-(2-fluorophenoxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B2945221.png)
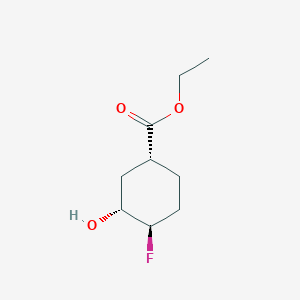
![methyl (4-((3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)sulfonyl)phenyl)carbamate](/img/structure/B2945224.png)
![(3'-Methoxy-[1,1'-biphenyl]-4-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone](/img/structure/B2945225.png)
